2-[4-(3-Methylsulfanylpropyl)piperazin-1-yl]ethanol
Description
2-[4-(3-Methylsulfanylpropyl)piperazin-1-yl]ethanol is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities.
Properties
IUPAC Name |
2-[4-(3-methylsulfanylpropyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2OS/c1-14-10-2-3-11-4-6-12(7-5-11)8-9-13/h13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKUYRZEYYUBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCN1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(3-Methylsulfanylpropyl)piperazin-1-yl]ethanol can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate under basic conditions leads to the formation of piperazine derivatives . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-[4-(3-Methylsulfanylpropyl)piperazin-1-yl]ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as thionyl chloride . Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted piperazine derivatives .
Scientific Research Applications
2-[4-(3-Methylsulfanylpropyl)piperazin-1-yl]ethanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antibacterial, antifungal, and antitumor activities . In medicine, it is explored for its potential use in the treatment of various diseases, including neurological disorders and infections . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylsulfanylpropyl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways. For example, piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
